molecular formula C79H100N6O9 B13387061 tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid CAS No. 37270-94-3

tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid

Cat. No.: B13387061
CAS No.: 37270-94-3
M. Wt: 1277.7 g/mol
InChI Key: OEJSIVBJQNVFPN-UHFFFAOYSA-N
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Description

The compound “tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including carbamate, hydroxy, and enone moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the carbamate group, the introduction of the dimethylamino phenyl group, and the construction of the indenyl moiety. Typical synthetic routes may include:

    Formation of Carbamate Group: This can be achieved by reacting tert-butyl isocyanate with an appropriate amine.

    Introduction of Dimethylamino Phenyl Group: This step may involve a nucleophilic substitution reaction using a dimethylamino phenyl halide.

    Construction of Indenyl Moiety: This could be synthesized through a series of cyclization reactions starting from a suitable precursor.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The enone moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the enone moiety would yield an alcohol.

Scientific Research Applications

This compound may have several applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible applications in drug development due to its complex structure and potential biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate
  • 4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one
  • 3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and complex structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

37270-94-3

Molecular Formula

C79H100N6O9

Molecular Weight

1277.7 g/mol

IUPAC Name

tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid

InChI

InChI=1S/C29H38N2O3.C27H34N2O4.C23H28N2O2/c1-7-25(32)15-10-22-11-16-26-23(20-22)12-17-27(26)31(28(33)34-29(2,3)4)19-18-21-8-13-24(14-9-21)30(5)6;1-27(2,3)33-26(32)29(17-16-19-6-11-22(12-7-19)28(4)5)24-14-10-21-18-20(8-13-23(21)24)9-15-25(30)31;1-25(2)20-8-3-17(4-9-20)13-14-24-23-12-7-19-15-18(6-11-22(19)23)5-10-21(27)16-26/h8-11,13-16,20,27H,7,12,17-19H2,1-6H3;6-9,11-13,15,18,24H,10,14,16-17H2,1-5H3,(H,30,31);3-6,8-11,15,23-24,26H,7,12-14,16H2,1-2H3

InChI Key

OEJSIVBJQNVFPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)C(CC2)N(CCC3=CC=C(C=C3)N(C)C)C(=O)OC(C)(C)C.CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)N(C)C)C2CCC3=C2C=CC(=C3)C=CC(=O)O.CN(C)C1=CC=C(C=C1)CCNC2CCC3=C2C=CC(=C3)C=CC(=O)CO

Origin of Product

United States

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